molecular formula C19H16N2O3S2 B2828103 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(ethylthio)benzamide CAS No. 922823-46-9

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(ethylthio)benzamide

Cat. No. B2828103
CAS RN: 922823-46-9
M. Wt: 384.47
InChI Key: VHLPZSTYXLNDEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(ethylthio)benzamide, commonly known as BIX01294, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BIX01294 has been shown to selectively inhibit the activity of the histone methyltransferase G9a, which plays a critical role in the regulation of gene expression.

Scientific Research Applications

Antiallergy Activity

A series of N-(4-substituted-thiazolyl)oxamic acid derivatives, structurally similar to the compound , were synthesized and exhibited potent antiallergy activity. These compounds showed significant potency in the rat PCA model, with some analogues demonstrating 50% inhibition at doses as low as 2 mg/kg po or 0.4 mg/kg iv. The synthesis involved condensation steps and specific substitutions on the phenyl ring. One derivative, in particular, demonstrated enough promise to be selected for further pharmacological evaluation (Hargrave, Hess, & Oliver, 1983).

Inhibition of Stearoyl-CoA Desaturase-1 (SCD-1)

Compounds structurally related to the one have been investigated as inhibitors of SCD-1, an enzyme involved in fatty acid metabolism. One study identified a benzamide derivative that exhibited potent SCD-1 inhibitory activity, with sub-nanomolar IC(50) values. This compound also demonstrated dose-dependent effects in vivo, reducing plasma desaturation index in animal models. The structural optimization led to significant in vitro and in vivo efficacy (Uto et al., 2009).

Photophysical Properties

Derivatives of benzimidazole, benzoxazole, and benzothiazole, structurally similar to the compound of interest, have been synthesized and their photophysical properties studied. These compounds exhibit excited-state intra-molecular proton transfer (ESIPT) pathway, leading to single absorption and dual emission characteristics. The thermal stability and spectroscopic properties of these compounds suggest potential applications in materials science (Padalkar et al., 2011).

Anticancer Activity

A series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and exhibited moderate to excellent anticancer activity against various cancer cell lines. Some derivatives showed higher anticancer activities than the reference drug, suggesting the potential of this structural class in cancer treatment (Ravinaik et al., 2021).

Gelation Behavior

A new series of N-(thiazol-2-yl)benzamide derivatives were synthesized and investigated for their gelation behavior, focusing on the role of methyl functionality and non-covalent interactions. The study revealed interesting properties related to the gelation/stabilization of specific solvent mixtures, guided by the molecular structure of the compounds (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S2/c1-2-25-14-6-3-12(4-7-14)18(22)21-19-20-15(10-26-19)13-5-8-16-17(9-13)24-11-23-16/h3-10H,2,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLPZSTYXLNDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(ethylthio)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.